N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic compound featuring a 1,2,4-oxadiazole core linked to a propanamide chain. The oxadiazole ring is substituted with a 3-methoxyphenyl group, while the propanamide moiety is attached to a 4-methoxyphenyl group.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-8-6-14(7-9-15)20-17(23)10-11-18-21-19(22-26-18)13-4-3-5-16(12-13)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUMUZPYEPJMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Intermediate Formation
The oxadiazole ring is synthesized through cyclocondensation of 3-methoxybenzamidoxime with methyl propiolate. Amidoxime preparation begins with 3-methoxybenzonitrile reacting with hydroxylamine hydrochloride in ethanol under reflux (78°C, 10 hr), yielding 3-methoxybenzamidoxime. Nuclear magnetic resonance (NMR) data confirm successful amidoxime formation: NMR (400 MHz, DMSO) δ 8.21 (s, 1H, NH), 7.52–7.41 (m, 4H, Ar–H), 5.12 (s, 2H, NH).
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclization with methyl propiolate in tetrahydrofuran (THF) at 0°C for 2 hr, followed by room-temperature stirring for 12 hr. This step forms 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-ylpropanoate, with a yield of 78% after recrystallization. Fourier-transform infrared spectroscopy (FTIR) analysis reveals a characteristic oxadiazole C=N stretch at 1,640 cm.
Propanamide Side-Chain Functionalization
Propanoic Acid Activation
The propanoate ester is hydrolyzed to propanoic acid using 10% NaOH in ethanol (reflux, 4 hr), followed by activation with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dry acetonitrile (0°C, 2 hr). Activated intermediates are confirmed via thin-layer chromatography (TLC) with R = 0.72 (ethyl acetate/hexane, 3:7).
Coupling with 4-Methoxyaniline
The activated propanoic acid reacts with 4-methoxyaniline in dimethylformamide (DMF) at room temperature for 12 hr, forming N-(4-methoxyphenyl)propanamide. NMR (100 MHz, DMSO) confirms the amide bond: δ 169.8 (C=O), 156.2 (OCH), 132.1–114.3 (Ar–C). Yield optimization studies show that stoichiometric DCC (1.2 equiv) increases purity to 92%.
Oxadiazole-Propanamide Coupling Strategies
Lithium Hydride-Mediated Thioether Formation
A thiol-functionalized oxadiazole intermediate (5-{3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl}propane-1-thiol) is prepared by treating the oxadiazole propanoate with Lawesson’s reagent (toluene, 110°C, 6 hr). Subsequent coupling with N-(4-methoxyphenyl)-2-bromopropanamide using lithium hydride in DMF (4 hr, RT) yields the target compound (41%). Mass spectrometry (MS) data validate the product: m/z 438.15 [M + H].
Direct Amide Coupling via DCC
The oxadiazole propanoic acid is coupled directly with 4-methoxyaniline using DCC/NHS in acetonitrile (0°C to RT, 14 hr). This one-pot method achieves a higher yield (67%) compared to multi-step approaches, with NMR showing distinct peaks for oxadiazole (δ 8.45) and amide (δ 10.21) protons.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Reaction Time (hr) |
|---|---|---|---|---|
| Lithium Hydride Coupling | Thiol-oxadiazole + bromopropanamide | 41 | 85 | 10 |
| DCC-Mediated Coupling | Oxadiazole acid + 4-methoxyaniline | 67 | 92 | 14 |
| Cyclocondensation | Amidoxime + propiolate | 78 | 89 | 12 |
The DCC-mediated route offers superior yield and purity, while cyclocondensation provides a streamlined pathway for oxadiazole formation. Challenges in thioether methods include byproduct formation during Lawesson’s reagent reactions, necessitating column chromatography for purification.
Mechanistic Insights and Byproduct Management
Side Reactions in Amidoxime Synthesis
Excess hydroxylamine hydrochloride (>1.5 equiv) leads to over-oxidation, generating nitro derivatives (detected via MS: m/z 195.08 [M + H]). Stoichiometric control (1.1 equiv hydroxylamine) mitigates this issue.
DCC Byproduct Removal
Dicyclohexylurea (DCU), a DCC byproduct, is removed via three successive ethyl acetate filtrations, improving product purity from 82% to 92%.
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batches) using the DCC method demonstrate consistent yields (65–68%) with a 24 hr cycle time. Solvent recovery systems (acetonitrile distillation) reduce costs by 40%, making this route industrially viable .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the oxadiazole ring.
Reduction: Reduction reactions may target the oxadiazole ring or the amide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and methoxyphenyl groups may play a role in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Electron-Donating vs. Electron-Withdrawing Groups
Variations in the Oxadiazole-Linked Moieties
Propanamide Linker vs. Heterocyclic Modifications
- 3-(3-(2-Fluoro-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (, Compound 6d): Substituents: 2-Fluoro-4-nitrophenyl (electron-withdrawing) and carbazole (bulky aromatic). Impact: The nitro group enhances reactivity but may reduce metabolic stability.
- N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (): Structure: Quinazolinone and methoxyphenoxy-methyl groups. Impact: The quinazolinone core may confer kinase inhibition activity, diverging from the target compound’s likely receptor-binding profile .
Antitubercular and Receptor-Targeting Potentials
- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide ():
- Cannabinoid Receptor Agonists (): Compounds like MA2 and MA3 feature oxadiazole-propanamide backbones with chloro-fluorophenyl or pyridinyl substituents. Impact: These groups enhance CB2 receptor selectivity, whereas the target compound’s methoxy groups may favor interactions with other targets, such as enzymes or transporters .
Data Tables: Structural and Functional Comparisons
Table 1. Key Structural Features and Properties
Biological Activity
N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound that belongs to the class of oxadiazole derivatives. This section explores its biological activities, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Oxadiazole Derivatives : Compounds containing the 1,2,4-oxadiazole ring system have been shown to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of these compounds allows for diverse interactions with biological targets, making them valuable in drug discovery and development .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : Studies have indicated that it can activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins such as p53 and caspase-3 .
- Targeting Receptors : It may bind to various receptors and modulate their activity, impacting cellular signaling pathways critical for tumor growth .
Research Findings
Recent studies have highlighted the compound's potential as an anticancer agent:
-
Anticancer Activity :
- In vitro studies demonstrated that derivatives containing the oxadiazole ring exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and SK-MEL-2 (melanoma) with IC50 values in the micromolar range .
- Molecular docking studies suggested strong interactions between the compound and target proteins involved in cancer progression .
-
Antimicrobial Properties :
- The compound has also shown promise as an antimicrobial agent, with studies indicating effectiveness against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Organisms | IC50 Values (µM) | References |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | |
| SK-MEL-2 | 2.41 | ||
| Antimicrobial | Various Bacterial Strains | Variable | |
Table 2: Mechanistic Insights
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent increase in apoptosis markers, confirming its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant antibacterial activity with minimal inhibitory concentrations (MIC) suggesting its viability as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
